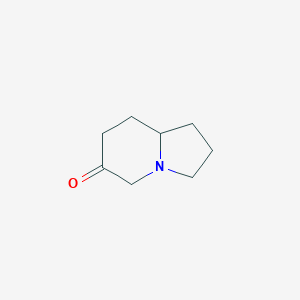

Hexahydroindolizin-6(5H)-one

Description

Contextualization within Azabicyclic Ring Systems

Hexahydroindolizin-6(5H)-one is a member of the 1-azabicyclo[4.3.0]nonane family, more commonly known as the indolizidine skeleton. mdpi.com This structural motif is a cornerstone in the chemistry of nitrogen-containing heterocyclic compounds. iucr.orgresearchgate.net Azabicyclic systems are prevalent in a vast array of natural products and pharmaceutically active molecules, conferring specific three-dimensional structures that are crucial for biological activity. iucr.org The indolizidine framework, specifically, consists of a pyrrolidine (B122466) ring (five-membered) fused to a piperidine (B6355638) ring (six-membered) at a bridgehead nitrogen.

The conformation of the this compound ring system is typically a stable chair-like conformation for the six-membered ring. iucr.org The placement of the carbonyl group at the C-6 position distinguishes it from other isomers and influences the electronic distribution and reactivity of the entire molecule. This functional group provides a key site for further chemical modification. The rigid, defined stereochemistry of the bicyclic system makes indolizidines like this compound attractive frameworks for synthetic exploration.

Significance as a Synthetic Intermediate for Complex Molecules

The hexahydroindolizinone core is a highly valuable building block in organic synthesis, primarily serving as a key intermediate in the construction of more complex natural products. The ketone functionality provides a versatile handle for a variety of chemical transformations, including reduction to alcohols, olefination reactions, and nucleophilic additions to form new carbon-carbon bonds.

Synthetic strategies often target the creation of the core bicyclic lactam structure, which is then elaborated into the final natural product. For instance, methods like hetero-Diels-Alder reactions, intramolecular cyclizations of aminoallenes, and ring-closing metathesis are employed to construct the indolizidine skeleton. mdpi.com Once formed, the hexahydroindolizinone intermediate can undergo stereoselective reductions and alkylations to install various substituents with precise stereochemical control, leading to a diverse range of indolizidine alkaloids. While the synthesis of the parent this compound is not extensively detailed, the synthesis of an 8,8-dimethyl substituted analog has been achieved through the Lewis acid treatment of an N-(4-chloropent-4-enyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one precursor, showcasing a viable route to this specific ring system. rsc.org

The table below highlights several complex alkaloids that have been synthesized using various isomers of the hexahydroindolizinone framework as key intermediates, demonstrating the versatility of this structural class.

| Target Molecule | Indolizinone Intermediate Type | Key Synthetic Strategy |

|---|---|---|

| (-)-Grandisine B | Unsaturated Indolizidinone | Intramolecular conjugate addition whiterose.ac.uk |

| (+)-Septicine | Substituted Piperidinone | Ni-catalyzed (4 + 2) cycloaddition |

| (±)-epi-Indolizidine 167B | Hexahydroindolizin-3(2H)-one derivative | Aza-Prins cyclization |

| (±) 1-Hydroxy Indolizidine | Hydroxy bicyclic amide (from Hexahydroindolizin-3(5H)-one) | Cross-Claisen condensation followed by hydrogenation aragen.com |

| Indolizidine (±)-181B | Hexahydroindolizin-7(1H)-one derivative | Hetero Diels-Alder reaction followed by hydrogenation mdpi.com |

Role as a Core Scaffold in Chemical Design

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule. The concept of a "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug design. The indolizidine ring system is considered such a privileged scaffold due to its widespread presence in biologically active alkaloids.

This compound represents a specific embodiment of this scaffold. Its rigid bicyclic nature pre-organizes appended functional groups in a defined three-dimensional space, which can facilitate potent and selective interactions with biological macromolecules like enzymes and receptors. The ketone at C-6 serves as an anchor point for combinatorial chemistry, where diverse functional groups can be systematically introduced. This allows for the creation of focused libraries of new chemical entities based on the this compound core. By modifying the substituents on this scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their activity and selectivity for a specific biological target.

Overview of Research Trajectories and Scope

Research involving hexahydroindolizinones is primarily driven by their connection to natural product synthesis. A major trajectory has been the development of novel and efficient synthetic methodologies to access the core indolizidine ring system. whiterose.ac.uk Significant effort has been dedicated to achieving high levels of stereocontrol, enabling the enantioselective synthesis of specific alkaloid isomers. nih.gov This includes the use of chiral auxiliaries, asymmetric catalysis, and starting materials from the chiral pool.

Another key research area is the exploration of the fundamental reactivity of the indolizinone system. ku.edu Studies investigate how the placement of the carbonyl group and other substituents affects the outcomes of reactions such as hydrogenations, cycloadditions, and nucleophilic additions. This foundational knowledge is crucial for designing complex synthetic routes.

The scope of research continues to expand towards the total synthesis of increasingly complex and biologically significant alkaloids. whiterose.ac.uk While much of the focus has been on the more common isomers, the potential of less-explored scaffolds like this compound presents an opportunity for future investigation. The development of direct and versatile synthetic routes to this specific isomer could unlock new avenues for creating novel analogs and probing new areas of chemical space in the search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,7,8,8a-hexahydro-1H-indolizin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLFWPKNLDXQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)CN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547596 | |

| Record name | Hexahydroindolizin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104779-11-5 | |

| Record name | Hexahydroindolizin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexahydroindolizin 6 5h One and Its Derivatives

Cyclization Reactions in Hexahydroindolizinone Construction

Cyclization reactions are fundamental to the synthesis of hexahydroindolizin-6(5H)-one, providing a direct means to assemble the fused bicyclic ring system. These methods often involve the formation of one or more rings in a single synthetic operation, leading to a rapid increase in molecular complexity.

Intramolecular Aldol (B89426) Condensation and Robinson Annulation Strategies

Intramolecular aldol condensations and Robinson annulations are powerful and well-established methods for the formation of six-membered rings, making them suitable for the construction of the piperidinone ring of the hexahydroindolizinone core. wikipedia.orgnrochemistry.commasterorganicchemistry.com The Robinson annulation, a combination of a Michael addition and an intramolecular aldol condensation, creates a new six-membered ring with an α,β-unsaturated ketone functionality. wikipedia.orgmasterorganicchemistry.com

The general mechanism begins with a Michael reaction between a nucleophile, typically an enolate, and an α,β-unsaturated ketone. wikipedia.org This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone, which after dehydration, yields the cyclic enone. masterorganicchemistry.comlibretexts.org Both five- and six-membered rings are generally favored in such cyclizations. libretexts.org The choice of base and reaction conditions can influence the outcome, with some protocols favoring a one-pot reaction while others achieve higher yields by isolating the Michael adduct before proceeding with the aldol condensation. nrochemistry.com

An "aza-Robinson annulation" strategy has been developed for the synthesis of fused bicyclic amides, which are precursors to indolizidine alkaloids. This approach involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol-type condensation. nih.gov

| Reactants | Conditions | Product | Yield (%) |

| Cyclic Imide, Vinyl Ketone | 1. NaOEt; 2. TfOH | Fused Bicyclic Amide | 40-44 (overall) |

This table summarizes the aza-Robinson annulation strategy for the synthesis of fused bicyclic amides.

Aza-Prins Cyclization Protocols

The aza-Prins cyclization has emerged as a stereoselective method for synthesizing functionalized indolizidines. nih.gov This reaction involves the condensation of an aldehyde with a 2-allylpyrrolidine (B1599746) to form an iminium ion. nih.gov This intermediate then undergoes a highly diastereoselective cyclization to produce the indolizidine framework, creating up to two new stereogenic centers and two new rings in a single step. nih.gov Iron(III) halides can be used to promote the aza-Prins cyclization between γ,δ-unsaturated tosylamines and aldehydes, leading to six-membered azacycles in good to excellent yields. researchgate.net

The reaction proceeds through the generation of a γ-unsaturated-iminium ion, which is then attacked by the intramolecular carbon-carbon double bond. researchgate.net The use of different sulfonamides has been explored to modulate the reactivity of the resulting aza-cycles. researchgate.net

| Reactants | Catalyst/Promoter | Product |

| 2-Allylpyrrolidine, Aldehyde | - | Functionalized Indolizidine |

| γ,δ-Unsaturated Tosylamine, Aldehyde | Iron(III) Halide | 2-Alkyl-4-halo-1-tosylpiperidine |

This table highlights different aza-Prins cyclization approaches to indolizidine and piperidine (B6355638) systems.

Wittig-Type Cyclizations for Related Dihydropyridinones

Intramolecular Wittig-type cyclizations provide a route to 5,6-dihydropyridin-2(1H)-ones, which are structurally related to the hexahydroindolizinone core. mdpi.com This method is based on the cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. mdpi.com The reaction proceeds diastereospecifically, allowing for the synthesis of various substituted dihydropyridinones and their fused bicyclic analogues with high yields. mdpi.com

While the direct application of Wittig-type functionalization to precursor indolizidine ketones for creating exocyclic double bonds can be challenging, focusing on the generation of a stable acyclic alkene fragment that can undergo cyclization has been a more successful strategy. jbclinpharm.org

| Starting Material | Reagent | Product | Yield |

| Triphenyphosphonium salt of N-(3-oxoalkyl)–chloroacetamide | Sodium Methoxide | 5,6-Dihydropyridin-2(1H)-one | High |

This table illustrates the synthesis of 5,6-dihydropyridin-2(1H)-ones via intramolecular Wittig cyclization.

Hetero Diels-Alder Reactions in Indolizidine Synthesis

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings and has been applied to the synthesis of indolizidine precursors. organic-chemistry.org This cycloaddition reaction offers high regioselectivity and stereoselectivity. organic-chemistry.org The aza-Diels-Alder reaction, a variant of the HDA reaction, involves the use of imines as dienophiles and has been successfully employed in the synthesis of dihydropyridones. organic-chemistry.org

Organocatalytic, one-pot, three-component aza-Diels-Alder reactions have been developed, providing an environmentally friendly route to these structures. organic-chemistry.org While direct synthesis of the hexahydroindolizinone core via HDA might be less common, the construction of key piperidine or dihydropyridine (B1217469) intermediates through this method is a valuable strategy. The reaction can be influenced by the choice of diene, dienophile, and catalyst, allowing for the synthesis of a diverse range of heterocyclic products. nih.govanu.edu.aunih.gov

Metal-Free Biscyclization Approaches

Metal-free synthetic routes are gaining increasing attention due to their cost-effectiveness and reduced environmental impact. nih.govnih.gov A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines. nih.gov This method is compatible with a wide range of substrates and provides access to indolizine (B1195054) derivatives in moderate to excellent yields. nih.gov

Another metal-free approach involves a cascade reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters to construct hydroxyl-substituted indolizines. nih.gov The proposed mechanism involves an initial SN2 substitution, followed by an intramolecular nucleophilic substitution to form a cyclized intermediate, which then dehydrates and tautomerizes to the final product. nih.gov

| Reactants | Conditions | Product | Yield (%) |

| 2-Pyridylacetate, Bromonitroolefin | Base | Functionalized Indolizine | up to 99 |

| Pyrrole-2-carbaldehyde, 4-Halogenated Acetoacetic Ester | K₂CO₃ | Hydroxy-substituted Indolizine | Not specified |

This table showcases metal-free approaches to indolizine synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic frameworks, including indolizidines. A concise and modular synthesis of indolizidine and quinolizidine (B1214090) alkaloids has been developed using vinyl-substituted cyclic carbonates (VCCs) as intermediates. researchgate.net A key step in this approach is a highly stereoselective palladium-catalyzed allylic alkylation reaction. researchgate.net This methodology allows for the assembly of the alkaloid motifs in a limited number of synthetic steps. researchgate.net The enantioselective synthesis of fluorinated indolizidinone derivatives has also been achieved through a sequence involving an enantioselective intramolecular aza-Michael reaction catalyzed by a phosphoric acid, followed by dimethyltitanocene methylenation and a ring-closing metathesis (RCM) reaction. nih.gov

Multicomponent and Cascade Reactions

To enhance synthetic efficiency, multicomponent and cascade reactions have been developed for the rapid assembly of complex molecular architectures from simple precursors. These strategies minimize waste and reduce the number of synthetic steps.

A cascade reaction, also known as a domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot without the isolation of intermediates. wikipedia.org These reactions are prized for their high atom economy and their ability to significantly increase molecular complexity in a single operation. wikipedia.orgnih.gov

In the context of heterocyclic synthesis, cascade reactions are instrumental. For example, a silver-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes can lead to the diastereoselective synthesis of complex fused ketals. rsc.org Similarly, domino reactions have been employed to synthesize thiazole (B1198619) derivatives through mechanisms involving sequences like SN2 reaction, Michael addition, and elimination. nih.gov The development of such sequences is a key part of green chemistry, as it reduces the use of resources and the generation of waste. nih.gov

A highly general and efficient one-pot method has been developed for the reductive functionalization of secondary amides, which are key precursors to the hexahydroindolizinone core. organic-chemistry.orgscispace.comacs.orgnih.gov This transformation involves the in-situ activation of the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by partial reduction and the addition of a carbon nucleophile. acs.org

This method is notable for its broad scope, accommodating both hard nucleophiles (e.g., Grignard reagents, organolithiums) and soft nucleophiles (e.g., organocuprates, enolates). scispace.comacs.org A significant advantage is its high chemoselectivity; the reaction can proceed at a secondary amide in the presence of other sensitive functional groups such as esters, nitriles, nitro groups, and even tertiary amides. acs.org The reaction is believed to proceed through a highly electrophilic nitrinium ion intermediate, which is then reduced to an iminium ion before being trapped by the nucleophile. acs.org

Table 2: Reductive Allylation of Various Secondary Amides

| Entry | Substrate (Amide) | Nucleophile | Yield (%) |

|---|---|---|---|

| 1 | N-benzylbenzamide | Allyltributyltin | 90 |

| 2 | N-benzyl-4-methoxybenzamide | Allyltributyltin | 85 |

| 3 | Methyl 4-(benzylcarbamoyl)benzoate | Allyltributyltin | 88 |

| 4 | N-benzyl-4-cyanobenzamide | Allyltributyltin | 82 |

| 5 | N-benzyl-4-nitrobenzamide | Allyltributyltin | 75 |

| 6 | N-benzyl-N',N'-dimethyl-isophthalamide | Allyltributyltin | 78 |

Data illustrates the successful reductive allylation of various substituted secondary amides using the one-pot procedure. acs.org

This methodology has been applied to the synthesis of biologically important compounds and serves as a powerful tool for the late-stage functionalization of complex molecules. organic-chemistry.orgnih.gov

Stereoselective Synthesis of this compound and Analogues

Achieving stereocontrol is a critical challenge in the synthesis of complex natural products and their analogues. For fused N-heterocyclic systems like hexahydroindolizinone, stereoselective methods are essential for accessing specific isomers.

The synthesis of the core structure of hexahydrobenzo[c]phenanthridine alkaloids, which share structural similarities with fused indolizine systems, has been achieved with high regio- and stereoselectivity. nih.gov One such method involves a Cp*Rh(III)-catalyzed C–H/N–H annulation of cyclic alkenes with benzamides. nih.gov This reaction has been shown to produce tetrahydrobenzo[c]phenanthridin-6(5H)-one derivatives with defined stereochemistry. The characterization data for these compounds confirms the stereochemical outcome of the cyclization. nih.gov For example, the synthesis of (4bS,10bR)-9-Chloro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one resulted in a single diastereomer. nih.gov

Table 3: Selected Characterization Data for a Stereochemically Defined Analogue

| Compound | Yield | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C{¹H} NMR (100 MHz) δ |

|---|---|---|---|

| (4bS,10bR)-9-Chloro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | 74% | 8.05 (d, J = 8.4 Hz, 1H), 7.37 (dd, J = 10.4, 8.4 Hz, 1H), 7.33–7.26 (m, 4H), 7.22 (d, J = 7.2 Hz, 1H), 5.58 (brs, 1H), 4.89 (d, J = 4.0 Hz, 1H), 3.08 (td, J = 12.4, 3.2 Hz, 1H), 3.00–2.96 (m, 2H), 2.24–2.17 (m, 1H), 1.91–1.85 (m, 1H) | 163.9, 144.6, 138.8, 136.3, 133.7, 129.8, 129.7, 128.9, 128.7, 127.8, 127.4, 127.0, 125.9, 52.0, 38.9, 28.9, 25.6 |

Data for a related fused heterocyclic system, illustrating the level of stereocontrol achievable in modern synthetic methods. nih.gov

Enantioselective Approaches and Chiral Auxiliary Strategies

Enantioselective synthesis is critical for producing specific stereoisomers of pharmacologically relevant molecules. The chiral auxiliary strategy is a powerful and reliable method to achieve this. numberanalytics.comscielo.org.mx In this approach, an achiral or racemic substrate is covalently bonded to a chiral molecule (the auxiliary). scielo.org.mx This auxiliary then directs a subsequent chemical transformation to occur with a high degree of stereoselectivity, creating a new stereocenter with a predictable configuration. sigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

One of the most well-established families of chiral auxiliaries is the Evans' oxazolidinones. researchgate.netrsc.org These auxiliaries, derived from amino acids, are widely used in asymmetric alkylation and aldol reactions. scielo.org.mxrsc.org For the synthesis of a this compound precursor, an N-acyl oxazolidinone could be employed. The formation of a specific enolate (Z-enolate) is directed by the auxiliary, and its subsequent reaction with an electrophile is sterically hindered on one face by a substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group), leading to the formation of one diastereomer in high excess. scielo.org.mx

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have gained popularity as they can exhibit superior performance in certain reactions, including aldol additions. scielo.org.mx The general workflow for using a chiral auxiliary in the synthesis of a key intermediate for this compound would involve:

Attachment: Covalently linking a prochiral substrate, such as a derivative of glutaric acid or pipecolic acid, to the chiral auxiliary.

Stereoselective Reaction: Performing a key bond-forming reaction, like an alpha-alkylation, where the auxiliary directs the approach of the electrophile.

Cleavage: Removing the auxiliary to release the enantiomerically enriched product, which can then be cyclized to form the desired indolizidinone.

This method provides a robust pathway to enantiomerically pure compounds, which is essential for investigating the specific biological activities of different stereoisomers. numberanalytics.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Common Examples | Typical Applications | Reference |

|---|---|---|---|

| Oxazolidinones | (R)-4-Benzyl-2-oxazolidinone, (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions, acylations | researchgate.netrsc.orgsigmaaldrich.com |

| Sulfur-based Auxiliaries | 1,3-Thiazolidine-2-thiones, (1S)-(−)-2,10-Camphorsultam | Aldol reactions, Michael additions, Diels-Alder reactions | scielo.org.mxsigmaaldrich.com |

| Pseudoephedrine Amides | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) enolates, synthesis of α-amino acids | sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of amines | sigmaaldrich.com |

Diastereoselective Cyclization Methodologies

The construction of the fused bicyclic indolizidine core of this compound relies heavily on cyclization reactions. Achieving diastereoselectivity during this ring-forming step is paramount for controlling the relative stereochemistry of the substituents and the ring fusion.

Radical Cyclization: Radical cyclizations are a powerful tool for forming five- and six-membered rings. researchgate.net For the synthesis of the hexahydroindolizinone skeleton, a 5-exo radical cyclization can be employed. researchgate.net In a typical approach, a radical is generated on a side chain attached to the nitrogen of a piperidine ring precursor. This radical then attacks an internal double bond to form the five-membered ring. The stereochemical outcome of the cyclization can be influenced by the existing stereocenters on the piperidine ring, leading to a diastereoselective ring fusion. For instance, moderate stereocontrol in 5-exo radical cyclizations has been achieved through hydrogen bonding interactions within the substrate. researchgate.net Oxidative radical cyclization using reagents like iron(III) chloride can also initiate a cascade to form polycyclic isoindole derivatives. mdpi.com

Imino-Diels-Alder Reactions: The aza-Diels-Alder reaction, particularly the imino-Diels-Alder variant, is a highly effective method for constructing nitrogen-containing six-membered rings like tetrahydropyridines. researchgate.net This methodology can be adapted to build the indolizidine framework. For example, the cycloaddition of a diene with an imine derived from a suitable precursor can form the piperidine ring, which is then further elaborated and cyclized to yield the final bicyclic structure. The synthesis of indolizidine and quinolizidine compounds has been achieved through an intramolecular cyclization following an initial imino-Diels-Alder reaction. researchgate.net

Other Cyclization Strategies: A variety of other cyclization methods can be used to produce indolizidine and related structures with high diastereoselectivity. Nickel-catalyzed hydroarylative and hydroalkenylative cyclization of 1,6-dienes provides a route to cyclic products with high regio- and diastereoselectivities. rsc.org Additionally, Povarov-type reactions, which are aza-Diels-Alder reactions of N-arylimines with electron-rich alkenes, have been developed for the one-pot synthesis of complex aza-heterocycles, creating multiple stereocenters with excellent diastereoselectivity. rsc.org The synthesis of related furoindolizidine cores has been achieved through methods including diastereoselective olefin epoxidation and stereoselective epoxide ring-opening, demonstrating the diverse tactics available for controlling stereochemistry in complex heterocyclic systems. nih.gov

Table 2: Comparison of Diastereoselective Cyclization Methodologies

| Methodology | Key Features | Stereochemical Control | Reference |

|---|---|---|---|

| Radical Cyclization (5-exo) | Formation of C-C bond via radical intermediate. Often uses tin hydrides or oxidative reagents. | Stereoselectivity is influenced by existing stereocenters and substrate conformation. | researchgate.netmdpi.com |

| Imino-Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered heterocyclic ring. | High diastereoselectivity can be achieved based on the geometry of the dienophile and diene. | researchgate.net |

| Transition Metal-Catalyzed Cyclization | Uses catalysts (e.g., Ni, Ru) to mediate hydroalkenylative or C-H activation cascades. | Excellent regio- and diastereoselectivity is often achievable. | rsc.orgrsc.org |

| Povarov Reaction | An aza-Diels-Alder reaction leading to quinoline (B57606) or related N-heterocyclic scaffolds. | Can create multiple stereocenters in one pot with high diastereoselectivity. | rsc.org |

Chemo-Enzymatic Resolution for Enantiopure Intermediates

Chemo-enzymatic synthesis combines the efficiency of enzymatic catalysis with the versatility of traditional organic chemistry. nih.gov For producing enantiopure compounds, enzymatic kinetic resolution (EKR) is a particularly valuable technique. nih.gov EKR involves the use of an enzyme, typically a lipase (B570770) or protease, to selectively catalyze the transformation of one enantiomer in a racemic mixture, while leaving the other largely unreacted. nih.govnih.gov This allows for the separation of the two enantiomers—one in its original form and the other as a new product.

A highly relevant application of this strategy is the synthesis of enantiopure octahydroindolizine (B79230) (also known as indolizidine) alcohols, which are direct precursors to compounds like this compound. rsc.org In one reported synthesis, a racemic indolizidine alcohol was subjected to kinetic resolution using Novozym 435, an immobilized form of lipase B from Candida antarctica. rsc.org The enzyme selectively catalyzed the acylation of one enantiomer of the alcohol, yielding an ester, while the other enantiomer remained as an alcohol. This process was successfully conducted on a large scale (up to 100g). rsc.org

The two compounds can then be separated via standard chromatographic techniques. The unreacted alcohol enantiomer and the acylated enantiomer can each serve as a chiral building block for further synthesis. This approach is powerful because many lipases are commercially available, robust, and function under mild reaction conditions. researchgate.net Combining EKR with an in-situ racemization of the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.govresearchgate.net

Table 3: Examples of Enzymatic Kinetic Resolution of Alcohol Intermediates

| Enzyme | Substrate Type | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Novozym 435 (Lipase B from Candida antarctica) | Racemic octahydroindolizine alcohol | Transesterification (Acylation) | High ee reported for both recovered alcohol and acylated product | rsc.org |

| Lipase from Pseudomonas cepacia | Racemic δ-hydroxy esters | Transesterification | Up to 99% ee (in a DKR setup) | nih.gov |

| Lipase from Pseudomonas fluorescens | Primary and secondary alcohols | Hydrolysis / Acylation | >99% eep (enantiomeric excess of product) for (RS)-1-phenylethanol | researchgate.net |

| Lipase AK (from Pseudomonas fluorescens) | (±)-4-cyano-4-phenyl-1-hexanol | Transesterification | 96% ee for the (S)-(+)-alcohol at 86% conversion | researchgate.net |

Reactivity and Mechanistic Investigations of Hexahydroindolizin 6 5h One Systems

Reactions Involving N-Acyliminium Ions

N-Acyliminium ions are highly reactive electrophilic intermediates that play a pivotal role in the synthesis of nitrogen-containing heterocycles. nih.gov These ions serve as powerful precursors for forming carbon-carbon and carbon-heteroatom bonds through intramolecular cyclization reactions. nih.gov In the context of hexahydroindolizine systems, N-acyliminium ions are typically generated from precursors such as 5-hydroxy- or 5-alkoxypyrrolidin-2-ones. researchgate.net

The cyclization proceeds via an electrophilic attack of the iminium ion on a tethered nucleophilic moiety, such as an alkene or an aromatic ring. The formation of the bicyclic hexahydroindolizinone structure is often mediated by a Lewis acid, which facilitates the generation of the N-acyliminium ion. For instance, the reaction of methylenecyclopropanes with N-acyliminium ions generated from lactam precursors in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) can yield hexahydroindolizinone derivatives. soton.ac.uk The choice of Lewis acid can be critical, as it has been shown to influence the diastereoselectivity of the product. soton.ac.uk

These cyclization strategies have been employed to construct a wide array of structurally diverse scaffolds, ranging from simple bicyclic systems to more complex polycyclic architectures. nih.gov The versatility of N-acyliminium ion chemistry makes it a cornerstone in the synthesis of indolizidine alkaloids and related compounds.

Table 1: Lewis Acid Influence on N-Acyliminium Ion Cyclization

| Lewis Acid | Diastereoselectivity | Reference |

|---|---|---|

| SnCl₄ | Favors one diastereomer | soton.ac.uk |

This table illustrates the principle that different Lewis acids can direct the stereochemical outcome of N-acyliminium ion cyclizations.

Intramolecular Rearrangements and Cyclization Pathways

The construction of the hexahydroindolizine core often relies on sophisticated intramolecular rearrangements and cyclization strategies. One prominent method is the intramolecular conjugate displacement (ICD) reaction. researchgate.netresearchgate.net This process involves the intramolecular addition of a stabilized carbanion to a Michael acceptor that possesses an allylic leaving group. researchgate.net This pathway effectively combines a Michael addition with an Sₙ2' displacement in a single cascade, providing a powerful tool for ring formation. researchgate.net

Another significant pathway involves the cyclization of enaminone precursors. psu.edu For example, the cyclization of an intermediate like 3-[2-(2-oxo-2-phenylethyl)-1-pyrrolidinyl]propanenitrile can be directed under specific reaction conditions to yield diastereomeric mixtures of 7-phenyl-1,2,3,7,8,8a-hexahydro-6-indolizinecarbonitriles. psu.edu The mechanism of this transformation has been elucidated, revealing a step-by-step conversion pathway. psu.edu

Sigmatropic rearrangements, such as the aza-Claisen rearrangement, have also been explored. uvm.edu This -sigmatropic rearrangement can convert allyl vinyl amine derivatives into γ,δ-unsaturated carbonyl compounds. uvm.edu While attempts to effect a Pd(0)-catalyzed 1,3-diaza-Claisen rearrangement on a hexahydroindolizine system with tosyl isocyanate were reported to be unsuccessful, the exploration of such pathways highlights the ongoing efforts to develop novel synthetic entries into this heterocyclic system. uvm.edu

Electrophilic and Nucleophilic Addition Reactions within the Bicyclic Framework

The hexahydroindolizin-6(5H)-one framework contains both electrophilic and nucleophilic centers, allowing for a variety of addition reactions. The carbonyl group at the C-6 position is an electrophilic site, susceptible to attack by nucleophiles. The bicyclic system also possesses enamine-like character, with the nitrogen atom and the adjacent double bond (in unsaturated precursors or tautomeric forms) providing nucleophilic sites. masterorganicchemistry.combyjus.com

Electrophilic Addition: The π-system of unsaturated precursors to hexahydroindolizinones is electron-rich and susceptible to attack by electrophiles. dalalinstitute.comlibretexts.org The addition of electrophiles like hydrogen halides (HX) or other electrophilic reagents proceeds via the formation of a cationic intermediate. libretexts.orgmsu.edu The regioselectivity of this addition is typically governed by the stability of the resulting carbocation, with the electrophile adding to the less substituted carbon to form the more stable carbocationic intermediate. msu.edu

Nucleophilic Addition: Nucleophilic addition primarily targets the electrophilic carbon of the carbonyl group. dalalinstitute.com However, in conjugated systems related to hexahydroindolizinones, nucleophilic attack can also occur at the β-carbon in a conjugate or Michael-type addition. Simple alkenes are generally not susceptible to nucleophilic attack unless activated by electron-withdrawing groups. dalalinstitute.com The hexahydroindolizinone structure itself can undergo various transformations, including nucleophilic substitution reactions to introduce different functional groups. The reactivity is influenced by the conformational rigidity and electronic distribution across the fused ring system.

Table 2: General Reactivity of the Hexahydroindolizinone Framework

| Reaction Type | Reactive Site(s) | Description |

|---|---|---|

| Electrophilic Addition | C=C double bonds (in precursors) | The electron-rich π-bond attacks an electrophile, leading to the formation of a more stable carbocation intermediate. libretexts.orgmsu.edu |

| Nucleophilic Addition | C6-carbonyl carbon, β-carbon (in conjugated systems) | A nucleophile attacks the electron-deficient carbonyl carbon or participates in a conjugate addition. dalalinstitute.com |

Radical-Mediated Transformations in Hexahydroindolizine Derivatization

Radical reactions offer a powerful alternative for the functionalization of heterocyclic systems, proceeding through highly reactive radical intermediates. nih.gov These transformations can create carbon-carbon and carbon-heteroatom bonds under mild conditions and often exhibit unique reactivity and selectivity compared to ionic pathways. nih.govthieme-connect.de

While specific examples involving this compound are not extensively documented, the principles of radical-mediated reactions on related N-heterocycles are well-established. For instance, radical-mediated C(sp³)–H functionalization has been used for the selective modification of indoline (B122111) scaffolds. chemrxiv.org Such reactions can be initiated by various means, including photoredox catalysis or radical initiators. nih.gov

A plausible radical-mediated pathway for derivatizing the hexahydroindolizine core could involve the generation of a radical at a specific position, followed by cyclization, atom transfer, or coupling with another radical species. nih.gov For example, a nitrogen-centered radical could be generated and used to initiate a cascade reaction to form more complex, fused heterocyclic systems. rsc.org The development of radical-mediated methods for the direct functionalization of the hexahydroindolizine skeleton represents a promising area for future research, offering access to novel analogs that may be difficult to synthesize via traditional ionic chemistry. chemrxiv.org

Tautomeric Equilibria and Epimerization Processes

The this compound structure possesses features that can lead to tautomerism and epimerization, particularly at stereocenters adjacent to carbonyl groups. Tautomers are structural isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org

For this compound, a potential keto-enol tautomerism can exist, where a proton is transferred from the C-5 or C-7 position to the carbonyl oxygen at C-6, creating an enol or enolate intermediate. The position of this equilibrium is highly dependent on the solvent and the electronic nature of substituents. sonar.chresearchgate.net

Epimerization, the change in configuration at one of several stereocenters, is a significant process in systems like this compound, especially at the C-8a bridgehead position and the C-5 position. The acidic proton at C-5, alpha to the carbonyl group, can be removed by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization at this center. nih.gov Theoretical studies on related azlactone systems have shown that base-mediated racemization through an enolate intermediate is often a more favorable pathway than direct keto-enol tautomerism. nih.gov The isolation of different diastereomers from cyclization reactions leading to the indolizidine skeleton often points to the occurrence of such epimerization processes under the reaction conditions. psu.edu

Table 3: Factors Influencing Tautomeric and Epimeric Equilibria

| Process | Key Intermediate | Influencing Factors |

|---|---|---|

| Keto-Enol Tautomerism | Enol / Enolate | Solvent polarity, pH, temperature, substituents. sonar.chresearchgate.net |

Ring Expansion and Contraction Reactions of Related Heterocycles

Ring expansion and contraction reactions are transformations that alter the size of a cyclic system, often driven by the release of ring strain or the formation of a more stable carbocation intermediate. wikipedia.orgchemistrysteps.com These reactions provide powerful synthetic tools for accessing different ring systems from common precursors.

Ring Expansion: A common strategy for ring expansion involves the generation of a carbocation on a carbon atom exocyclic to the ring. youtube.com A subsequent 1,2-alkyl shift, where a bond from the ring migrates to the cationic center, results in the expansion of the ring by one carbon. For a system related to hexahydroindolizine, this could potentially transform the six-membered ring into a seven-membered ring. Cascade reactions, such as the nucleophile-induced cyclization/ring expansion (NICE) methodology, have been developed to synthesize medium-sized rings and macrocycles from smaller heterocyclic precursors. whiterose.ac.uk

Ring Contraction: Ring contraction reactions can occur, for instance, through a Favorskii rearrangement if an α-halo ketone derivative of the hexahydroindolizinone were prepared. More commonly, contractions proceed through cationic rearrangements where a carbocation is formed directly on a ring atom. wikipedia.org This can trigger the migration of an adjacent bond to form a smaller, more stable ring system, often a five-membered ring from a six-membered one. The Demyanov rearrangement, involving the diazotization of a cyclic amine, is a classic example that can lead to either ring contraction or expansion depending on the subsequent carbocation rearrangement pathway. wikipedia.org While these reactions are general, their application to the hexahydroindolizine core could provide novel routes to related azabicyclic systems.

Stereochemical and Conformational Analysis of Hexahydroindolizin 6 5h One

Absolute and Relative Stereochemistry Determination

The stereochemistry of the Hexahydroindolizin-6(5H)-one ring system is defined by the spatial arrangement of substituents at its stereogenic centers. The determination of both absolute and relative stereochemistry is fundamental to characterizing the molecule. In the synthesis of analogous compounds, such as 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino esters, X-ray crystallography has been a definitive method for establishing the relative configuration of stereocenters. nih.gov For instance, the analysis of single crystals of (6S,7S)-7-hydroxy Boc-I²aa-OMe confirmed the relative stereochemical assignments. nih.gov

In the absence of single crystals suitable for X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, provides a powerful tool for deducing relative stereochemistry in solution. nih.gov By observing through-space interactions between protons, it is possible to assign their relative positions within the molecule. For example, in substituted indolizidin-2-ones, NOEs between the ring fusion protons and other protons on the bicyclic system have been used to assign the S stereochemistry at the ring fusion. nih.gov The stereochemistry at the ring-fusion and other substituted carbons is often a direct consequence of the synthetic route, for instance, resulting from the inversion of configuration during an intramolecular nucleophilic attack. nih.gov

Conformational Preferences of the Fused Ring System

The six-membered ring in the this compound system can, in principle, adopt several conformations, including the low-energy chair form and higher-energy boat and twist-boat conformations. The chair conformation is generally the most stable for six-membered rings as it minimizes both torsional and angle strain. The five-membered ring is more flexible and typically adopts non-planar envelope or twist conformations to alleviate torsional strain associated with a planar structure. In related bicyclic lactams, the fusion of the rings can lead to preferences for specific chair and envelope conformations to minimize steric interactions between the two rings. nih.gov

Steric and Electronic Effects on Stereocontrol and Stability

Steric and electronic factors play a critical role in dictating the stereochemical outcome of synthetic reactions leading to this compound and in determining the relative stability of its possible conformers. During synthesis, the approach of a reagent to the molecular framework can be hindered by bulky substituents, leading to a preference for attack from the less sterically crowded face and resulting in a specific diastereomer. In the synthesis of tricyclic β-lactam diastereomers, steric effects were observed to favor the formation of the product where substituents are in a less sterically hindered arrangement. mtak.hu

The nitrogen atom at the bridgehead position and the carbonyl group of the lactam introduce significant electronic effects. The lone pair of electrons on the nitrogen atom and the polarity of the carbonyl group can influence the reactivity of adjacent centers and the conformational preferences of the rings. In the cyclization of phthalimide derivatives to form fused lactams, both steric and electronic factors were found to dictate the regioselectivity of the reaction. nih.gov

Diastereomeric Ratios and Isomer Interconversion

The synthesis of this compound and its derivatives can potentially yield multiple diastereomers. The ratio of these diastereomers is often determined by the reaction conditions and the stereochemical directing influence of existing chiral centers or chiral catalysts. In the enantioselective synthesis of fluorinated indolizidinone derivatives, a single diastereoisomer was obtained upon hydrogenation of a double bond, with the relative disposition of the newly created stereocenters being confirmed by X-ray analysis. nih.gov The use of chiral catalysts, such as a (S)-TRIP-derived phosphoric acid, has been shown to be effective in controlling the stereochemistry during the formation of the indolizidine skeleton, leading to high enantioselectivities. nih.govacs.org

The interconversion between diastereomers can occur under certain conditions, such as through enolization adjacent to the carbonyl group, which can lead to epimerization at the α-carbon. The stability of the different diastereomers will dictate the equilibrium ratio if such an interconversion pathway is accessible. In the synthesis of constrained dipeptide surrogates, different reaction pathways, such as epoxidation and dihydroxylation, led to mixtures of hydroxy indolizidin-2-one diastereomers, highlighting the challenge in controlling stereoselectivity. nih.gov

Data Tables

Table 1: Illustrative NMR Data for Stereochemical Assignment in a Substituted Indolizidin-2-one Derivative

| Proton Signal (ppm) | Observed NOE Correlations | Inferred Relative Stereochemistry |

| Ring Fusion Proton (3.88) | C4β Proton (1.99), C3 Proton (4.13) | S configuration at ring fusion |

| Ring Fusion Proton (3.74) | C8β Proton (1.84) | S configuration at ring fusion |

Data is illustrative and based on findings for a related hydroxy indolizidin-2-one N-(Boc)amino ester to demonstrate the application of NMR in stereochemical analysis. nih.gov

Table 2: Diastereoselectivity in the Synthesis of a Fluorinated Indolizidinone Derivative

| Reaction Step | Product | Diastereomeric Ratio |

| Hydrogenation | (±)-7 | Single diastereoisomer |

This table illustrates the high diastereoselectivity that can be achieved in the synthesis of related indolizidinone systems. nih.gov

Hexahydroindolizin 6 5h One As a Privileged Scaffold in Advanced Chemical Synthesis

Strategic Intermediate in the Total Synthesis of Indolizidine Alkaloids

The indolizidine alkaloid core is a recurring motif in a wide array of natural products exhibiting significant biological activities. researchgate.netnih.gov Hexahydroindolizin-6(5H)-one serves as a key strategic intermediate in the total synthesis of these complex molecules. rsc.orgnih.govnih.gov Its inherent stereochemistry and functional group handles allow for controlled and efficient elaboration into more complex targets.

A notable application of this scaffold is in the synthesis of various indolizidine alkaloids, which are known for their diverse biological properties. nih.govresearchgate.net Synthetic chemists have leveraged the reactivity of the lactam carbonyl and the adjacent methylene groups to introduce a variety of substituents and build upon the core structure. Methodologies such as reductive amination, alpha-alkylation, and ring-closing metathesis have been successfully employed to transform this compound into advanced intermediates en route to natural products like (+)-monomorine I and (−)-indolizidine 195B. researchgate.net

Table 1: Examples of Indolizidine Alkaloids Synthesized from this compound Derivatives

| Indolizidine Alkaloid | Key Synthetic Transformation |

| (+)-Monomorine I | Stereoselective reduction and subsequent functionalization. researchgate.net |

| (−)-Indolizidine 195B | Diastereoselective alkylation and ring-closing metathesis. researchgate.net |

| Tashiromine | Intramolecular addition of an allylsilane to an N-acyliminium ion. taylorfrancis.com |

| Ipalbidine | 6-endo-trig cyclization to form a versatile enaminone building block. nih.gov |

| Antofine | Direct C–H arylation of an enaminone intermediate. nih.gov |

Scaffold for Novel Compound Libraries in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov this compound embodies the characteristics of a privileged scaffold, making it an excellent starting point for the generation of diverse compound libraries for drug discovery. derpharmachemica.comthermofisher.com

The rigid bicyclic structure of this compound allows for the precise spatial orientation of appended functional groups, which is crucial for molecular recognition by biological macromolecules. nih.gov By systematically modifying the scaffold at various positions, chemists can generate libraries of compounds with a wide range of physicochemical properties and three-dimensional shapes. These libraries can then be screened against various biological targets to identify novel hit compounds. greenpharma.com High-throughput screening campaigns have benefited from libraries built upon such robust and synthetically accessible scaffolds. thermofisher.com

Design of Structurally Complex Bioactive Molecules

The inherent structural complexity and chirality of this compound make it an attractive template for the rational design of novel bioactive molecules. nih.govuniversiteitleiden.nl Its fused ring system offers a constrained conformation that can mimic the secondary structures of peptides or other biomolecules, enabling the design of potent and selective inhibitors or modulators of biological processes. nih.govnih.gov

Researchers have successfully utilized this scaffold to create molecules with a variety of biological activities. The ability to introduce diverse substituents onto the indolizine (B1195054) core allows for the fine-tuning of a molecule's properties, such as its binding affinity, selectivity, and pharmacokinetic profile. nih.govnih.gov This has led to the development of compounds with potential applications in areas such as neurodegenerative diseases and oncology.

Development of Peptide Mimics Incorporating the Indolizine Core

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering advantages such as improved metabolic stability and oral bioavailability. nih.gov The rigid framework of this compound and its derivatives, such as indolizidin-2-one amino acids, makes them excellent candidates for incorporation into peptide mimics. nih.gov

The constrained bicyclic structure can effectively mimic the β-turn and other secondary structures commonly found in peptides. mdpi.com This mimicry allows the resulting peptidomimetics to interact with the same biological targets as their natural peptide counterparts. The synthesis of indolizidin-2-one dipeptide mimics has been a significant area of research, with these constrained analogs providing valuable tools for probing peptide-receptor interactions and for the development of new therapeutic agents. nih.gov The incorporation of the indolizine core can lead to peptidomimetics with enhanced potency and selectivity. nih.gov

Diversification of Chemical Space through Scaffold Functionalization

The ability to functionalize a core scaffold at multiple positions is key to exploring and diversifying chemical space. nih.govnih.gov this compound offers several reactive sites that can be selectively modified to generate a vast array of analogs. nih.govrsc.org This functionalization allows for the systematic exploration of the structure-activity relationships of compounds derived from this scaffold. rsc.org

Chemists have developed a variety of methods for the regioselective functionalization of the indolizine core. mdpi.com These methods include C-H activation, transition metal-catalyzed cross-coupling reactions, and various cycloaddition strategies. rsc.orgmdpi.com Through these synthetic transformations, a wide range of substituents, including aryl groups, alkyl chains, and heterocyclic moieties, can be introduced onto the scaffold. This diversification of the chemical space around the this compound core is essential for the discovery of new molecules with desired biological activities and optimized properties. nih.gov

Computational and Theoretical Studies on Hexahydroindolizin 6 5h One

Quantum Mechanical (QM) Calculations of Reaction Energy Profiles

Quantum mechanical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. For derivatives of the indolizine (B1195054) scaffold, Density Functional Theory (DFT) has been employed to study the reactivity and selectivity of synthetic routes. For instance, in the synthesis of 6- and 8-phenylindolizines through 1,3-dipolar cycloaddition reactions, DFT calculations have shown that the reactions proceed via a concerted pathway with asynchronous transition states. researchgate.net These studies indicate that the cycloaddition is exothermic. researchgate.net While these investigations provide a framework for understanding reactions involving the broader indolizine class, specific QM calculations detailing the reaction energy profiles for the synthesis or transformation of Hexahydroindolizin-6(5H)-one itself are not extensively detailed in the current body of scientific literature. Such studies would be valuable for optimizing reaction conditions and exploring novel synthetic pathways.

Theoretical Investigations of Tautomerism and Isomer Stability

Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. Theoretical methods, such as ab initio and DFT calculations, are frequently used to predict the relative stabilities of different tautomers and isomers. cuni.czresearchgate.net These calculations can determine the relative energies, enthalpies, and Gibbs free energies of various forms in both the gas phase and in solution. cuni.czresearchgate.net

For heterocyclic systems, computational studies have successfully predicted the most stable tautomeric forms. For example, in a study of 6-thioxanthine, DFT and ab initio methods were used to determine the relative energies and tautomeric equilibrium constants, identifying the most stable tautomer in both gas and aqueous phases. researchgate.net Although analogous detailed theoretical investigations specifically on the tautomerism and isomer stability of this compound are not prominently reported, the methodologies are well-established. Such a study on this compound would likely investigate the keto-enol tautomerism involving the carbonyl group and adjacent protons, providing insight into its reactivity and potential biological activity.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure of a molecule is critical to its function. Molecular modeling, encompassing methods like molecular mechanics and molecular dynamics, allows for the exploration of the conformational landscape of a molecule. nih.gov Conformational analysis of cyclic systems, such as the six-membered rings found in this compound, is essential for understanding their steric and electronic properties. nobelprize.org

Prediction of Reactivity and Stereoselectivity through Computational Methods

Computational methods are increasingly used to predict the reactivity and stereoselectivity of chemical reactions, guiding synthetic efforts. researchgate.net DFT-based reactivity descriptors, for instance, can help in understanding the regioselectivity of cycloaddition reactions in indolizine synthesis. researchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO) and local reactivity indices, researchers can predict the most likely sites for electrophilic or nucleophilic attack.

In the context of the synthesis of substituted indolizine derivatives, computational studies have successfully supported experimentally observed regioselectivity. researchgate.net For this compound, computational approaches could be applied to predict the stereochemical outcome of its synthesis, for example, in catalytic asymmetric reactions. Modeling the transition states of reactions leading to different stereoisomers would allow for the rational design of catalysts and reaction conditions to favor the desired product. While the application of these predictive methods to the broader class of indolizines has been demonstrated, specific computational studies predicting the reactivity and stereoselectivity for the synthesis of this compound are a promising area for future research.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to indolizidine alkaloids are often linear and require multiple steps. Modern research is focused on developing unconventional and more efficient pathways that can construct the core scaffold in fewer steps.

One promising area is the use of cascade or tandem reactions, where multiple bond-forming events occur in a single operation. For instance, a sequence involving an enantioselective intramolecular aza-Michael reaction, followed by methylenation and a ring-closing metathesis (RCM), has been developed for the synthesis of fluorinated indolizidinone derivatives. nih.gov This multi-reaction sequence demonstrates a highly efficient approach to constructing complex scaffolds. nih.gov Similarly, the development of flow chemistry processes, where reagents are passed through immobilized catalysts and scavengers in a continuous sequence, represents a new paradigm for molecular assembly that can be applied to alkaloid synthesis. syrris.jp Other innovative strategies include pyridine-boryl radical mediated cascade reactions and formal [3+3] cycloaddition approaches to build the heterocyclic core. rsc.orgrsc.org

Table 1: Emerging Synthetic Pathways for Indolizidinone Scaffolds

| Synthetic Pathway | Key Features | Potential Advantages |

| Cascade Reactions | Combines multiple transformations (e.g., aza-Michael, RCM) into one sequence. nih.gov | Increased efficiency, reduced step count, less waste generation. |

| Radical-Mediated Cyclizations | Utilizes radical intermediates to form the bicyclic ring system. rsc.org | Access to unique substitution patterns, mild reaction conditions. |

| Flow Chemistry | Continuous processing using immobilized reagents and catalysts. syrris.jp | Automation, rapid optimization, improved safety and scalability. |

| [3+3] Cycloadditions | A formal cycloaddition strategy to construct the six-membered ring. rsc.org | Novel retrosynthetic disconnection, potential for high stereocontrol. |

Development of Advanced Stereocontrol Methodologies

The biological activity of indolizidine alkaloids is often dependent on their specific stereochemistry. Consequently, the development of advanced methods for controlling the three-dimensional arrangement of atoms during synthesis is a critical research frontier.

A major advance in this area is the rise of asymmetric organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity. youtube.comyoutube.com For example, the synthesis of fluorinated indolizidinone derivatives has been achieved with high enantioselectivity using a phosphoric acid-derived organocatalyst. nih.gov This catalyst efficiently creates a key chiral center early in the synthetic sequence. nih.gov This approach moves beyond traditional methods that rely on transferring chirality from a starting material, such as an amino acid, to catalyst-controlled reactions that can generate specific stereoisomers with high precision. nih.gov The use of rhodium-catalyzed cycloadditions with chiral ligands has also proven effective for the enantioselective synthesis of related indolizinone structures. nih.gov

Innovative Scaffold Design for Targeted Chemical Applications

Future research is heavily invested in modifying the basic hexahydroindolizinone scaffold to enhance its properties for specific, targeted applications, particularly in medicinal chemistry. nih.govnih.govrsc.org By strategically adding functional groups or altering the ring structure, chemists can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties.

A key strategy is fluorination , where fluorine atoms are incorporated into the scaffold. nih.gov This modification can improve metabolic stability and membrane permeability, making the resulting compounds more effective as potential drug candidates. nih.gov Another innovative approach is the creation of spirocyclic derivatives . bldpharm.com Fusing the indolizidinone core with another ring system at a single shared atom creates a rigid, three-dimensional structure that can interact with biological targets with high specificity. bldpharm.com Research has also explored the synthesis of benzo-fused indolizidinones, expanding the aromatic portion of the molecule to explore new chemical space. researchgate.net These tailored designs are crucial for developing next-generation therapeutic agents. mdpi.com

Table 2: Innovative Designs Based on the Indolizidinone Scaffold

| Scaffold Modification | Design Rationale | Targeted Application |

| Fluorination | Enhance metabolic stability and pharmacokinetic properties. nih.gov | Medicinal Chemistry / Drug Discovery |

| Spirocyclization | Create rigid, three-dimensional structures for improved binding specificity. bldpharm.com | Selective Enzyme Inhibition / Receptor Targeting |

| Benzo-fusion | Expand the aromatic system to explore new structure-activity relationships. researchgate.net | Development of Novel Biologically Active Heterocycles |

Synergistic Approaches Combining Synthesis and Computational Chemistry

The integration of computational chemistry with synthetic efforts is becoming an indispensable tool for modern organic synthesis. This synergistic approach allows researchers to predict reaction outcomes, understand complex mechanisms, and design more effective synthetic routes, thereby reducing the need for extensive trial-and-error experimentation. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are used to analyze reaction mechanisms and predict the feasibility of different pathways. rsc.org For example, computational studies have been used to dissect the radical-radical cross-coupling pathway in the synthesis of indolizines, determining it to be more energetically favorable than other proposed routes. rsc.org In another application, computational docking studies have helped to identify the most stable conformations of indolizine (B1195054) derivatives and rationalize their inhibitory activity against enzymes like COX-2. ijper.org This predictive power accelerates the discovery process and provides deep mechanistic insights that guide the design of future experiments. researchgate.netbohrium.com

Q & A

Q. How can researchers resolve contradictions in spectral data during the structural elucidation of this compound derivatives?

- Methodological Answer : Discrepancies between predicted and observed spectral data often arise from conformational flexibility or solvent effects. A systematic approach includes: (i) Repeating experiments under standardized conditions (e.g., deuterated solvents for NMR). (ii) Computational modeling (DFT or molecular dynamics) to simulate spectra, as suggested in ’s NIST guidelines . (iii) Cross-validation using 2D NMR techniques (COSY, NOESY) to confirm spatial proximities. reports resolving ambiguities in tetrahydroindolizinone analogs by correlating NOE interactions with chair-like conformations .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereoselectivity. demonstrates that enantiomeric excess (ee) >90% is achievable using palladium-catalyzed asymmetric hydrogenation under high-pressure H₂ (50–100 psi) . Post-synthesis purification via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution further enhances ee.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Substituent positioning on the indolizine ring dictates reactivity. Electron-withdrawing groups (e.g., nitro) at the 3-position increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. ’s analysis of thiadiazin derivatives shows steric hindrance at the 8-position reduces reaction rates by 40–60% . Kinetic studies (e.g., variable-temperature NMR) and Hammett plots are recommended to quantify these effects.

Data-Driven Research Questions

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound analogs?

- Methodological Answer : cites cytotoxicity assays (e.g., MTT against HeLa cells) and enzyme inhibition studies (e.g., COX-2 or kinase targets) as standard protocols . For mechanistic insights, SPR (Surface Plasmon Resonance) assays quantify binding affinities (KD values), while molecular docking (AutoDock Vina) predicts binding modes. Dose-response curves (IC₅₀) and selectivity indices (SI) should be calculated to prioritize lead compounds.

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates dipole moments, logP (lipophilicity), and pKa. Tools like Gaussian 16 or Schrödinger Suite align with ’s NIST data for validation . Molecular dynamics simulations (e.g., GROMACS) model solubility and membrane permeability. PubChem’s datasets () provide experimental benchmarks for properties like melting points and solubility .

Experimental Design & Validation

Q. What controls are essential in stability studies of this compound under physiological conditions?

- Methodological Answer : Include (i) negative controls (compound-free buffers), (ii) positive controls (known labile compounds), and (iii) temperature/humidity variants (e.g., 25°C/60% RH vs. 40°C/75% RH). ’s stability protocols for carboxylates recommend HPLC monitoring at t = 0, 7, 14, and 30 days, with degradation thresholds set at <5% impurity .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: (i) Define Critical Process Parameters (CPPs: e.g., reaction time, catalyst loading). (ii) Use Design of Experiments (DoE) to identify robust conditions. (iii) Statistical Process Control (SPC) charts track variability. ’s harmonization guidelines emphasize documenting deviations and corrective actions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.